2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC15932964
Molecular Formula: C13H12N4S
Molecular Weight: 256.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N4S |
|---|---|
| Molecular Weight | 256.33 g/mol |
| IUPAC Name | 2-methyl-3-(2-methylsulfanylpyrimidin-4-yl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C13H12N4S/c1-9-12(10-6-7-14-13(16-10)18-2)17-8-4-3-5-11(17)15-9/h3-8H,1-2H3 |
| Standard InChI Key | OMEVKQSJWBGJCA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)SC |
Introduction
2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine is a complex organic compound that combines elements of imidazopyridines and pyrimidine derivatives. This compound is of interest due to its potential biological activities and structural uniqueness. The following sections will delve into its chemical properties, synthesis methods, and potential applications based on available literature.
Chemical Stability
Stability data for this specific compound are lacking; generally, compounds with similar structures are stable under normal conditions but may degrade upon exposure to light or moisture over time.
Synthesis Methods
The synthesis of imidozopyridines typically involves condensation reactions between appropriate starting materials like aldehydes and diamines or other nitrogen-containing precursors . For pyrimidine derivatives integrated into such systems (like methylthiopyrimidine), additional steps might involve nucleophilic substitution reactions or cross-coupling methods depending on the desired linkage site.
| Synthesis Steps | Description |
|---|---|
| Starting Materials | Pyrimidine derivative (e.g., methylthiopyrimidine), imidazole precursor |
| Reaction Conditions | Condensation reaction conditions (e.g., refluxing ethanol), followed by purification steps |
Biological Activities
While specific biological activities for 2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine are not detailed in the search results, related compounds have shown diverse pharmacological properties:
Potential Applications
Related compounds have been explored for their antifungal, antibacterial, antimalarial, anticancer activities among others due to their ability to interact with cellular targets through hydrogen bonding capabilities inherent in their structure .
Spectroscopic Analysis
Typically involves techniques like NMR (, ), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses help confirm structural assignments by comparing experimental spectra with theoretical predictions derived from quantum chemical calculations.
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